molecular formula C11H16N2O B1519192 N-[(2-aminophenyl)methyl]-N-ethylacetamide CAS No. 1087792-25-3

N-[(2-aminophenyl)methyl]-N-ethylacetamide

Cat. No.: B1519192
CAS No.: 1087792-25-3
M. Wt: 192.26 g/mol
InChI Key: RPPMJECFFYZQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Aminophenyl)methyl]-N-ethylacetamide is a synthetic organic compound belonging to the class of N-substituted acetamides. Its molecular structure incorporates both an acetamide core, similar to other researched compounds like N-Methyl-N-ethylacetamide (CAS 38806-26-7) , and a distinct 2-aminobenzyl functional group. This specific structure, featuring an aromatic amine attached via a methylene bridge, is reminiscent of other research compounds such as N-(2-aminophenyl)-N-methylacetamide and suggests potential utility in advanced chemical synthesis and pharmaceutical research. The primary research value of this compound lies in its functional groups, which make it a potential intermediate or building block in medicinal chemistry and drug design. The 2-aminophenyl moiety is a key structural feature in various biologically active molecules and is often investigated for its role in molecular interactions. Compounds with similar aminophenyl and acetamide structures have been studied as intermediates in the synthesis of more complex molecules, including those with potential enzyme inhibitory activity . As such, this chemical is intended for use as a standard or precursor in the development of novel therapeutic agents and in biochemical profiling. Application Note: This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[(2-aminophenyl)methyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(9(2)14)8-10-6-4-5-7-11(10)12/h4-7H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPMJECFFYZQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including its potential as an enzyme inhibitor.

  • Medicine: Research has investigated its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(2-aminophenyl)methyl]-N-ethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituents on the acetamide nitrogen significantly alter physicochemical and biological properties. Key analogs include:

N-Ethylacetamide (C₄H₉NO)
  • Molecular Weight : 87.12 g/mol.
  • Key Features : Serves as a model for studying amide bond dynamics. Microwave spectroscopy revealed a torsional barrier of 73.4782 cm⁻¹ for the acetyl methyl group, indicating moderate internal rotation freedom .
  • Comparison: The absence of aromatic substituents in N-ethylacetamide simplifies its conformational landscape compared to the target compound’s 2-aminobenzyl group.
Zaleplon (C₁₇H₁₅N₅O)
  • Molecular Weight : 305.34 g/mol.
  • Key Features: A pyrazolopyrimidine-containing hypnotic that interacts with GABA receptors . While structurally distinct, it shares the N-ethylacetamide moiety, highlighting the role of bulky aromatic groups in receptor binding.
  • Comparison: The 2-aminophenyl group in the target compound may offer different hydrogen-bonding opportunities compared to Zaleplon’s cyanopyrazolopyrimidine group.
N-Methyl-N-(2-methylphenyl)acetamide (C₁₀H₁₃NO)
  • Molecular Weight : 163.22 g/mol.
  • Key Features : Features a methylphenyl group, which introduces steric hindrance and lipophilicity .
2-Chloro-N-phenethylacetamide (C₁₀H₁₂ClNO)
  • Molecular Weight : 197.66 g/mol.
  • Comparison: The amino group in the target compound may improve aqueous solubility but could reduce stability compared to chloro analogs.

Physicochemical Properties

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Torsional Barrier (cm⁻¹) Biological Activity
N-[(2-Aminophenyl)methyl]-N-ethylacetamide C₁₁H₁₅N₂O 193.25 2-aminophenyl, ethyl Not reported Inferred potential CNS activity
N-Ethylacetamide C₄H₉NO 87.12 Ethyl 73.4782 Model compound
Zaleplon C₁₇H₁₅N₅O 305.34 Cyanopyrazolopyrimidine - Sedative hypnotic
N-Methyl-N-(2-methylphenyl)acetamide C₁₀H₁₃NO 163.22 2-methylphenyl, methyl - Unreported
  • Electronic Effects: The 2-aminophenyl group’s electron-donating nature may enhance resonance stabilization of the amide bond compared to electron-withdrawing groups (e.g., chloro in ).
  • Solubility: Amino groups generally improve water solubility, contrasting with lipophilic substituents like methyl or chloro.

Conformational Dynamics

  • N-Ethylacetamide : Exhibits four conformers, with the most stable possessing C1 symmetry and a torsional barrier of 73.4782 cm⁻¹ . This low barrier allows large-amplitude methyl rotation, influencing spectroscopic signatures.
  • Target Compound: The 2-aminobenzyl group may restrict rotation due to steric and electronic interactions, though specific data are lacking.

Biological Activity

N-[(2-aminophenyl)methyl]-N-ethylacetamide, a compound with significant potential in biological research, has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, examining its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features an aminophenyl group attached to an ethylacetamide moiety. This unique structure allows it to engage in various biochemical interactions, making it a versatile candidate for pharmacological studies.

Physical Properties

PropertyValue
Boiling Point103 °C
Density1.0303 g/cm³
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell signaling pathways and the induction of oxidative stress. For instance, related compounds have shown potent antitumor effects both in vitro and in vivo.

The biological activity of this compound is believed to involve several mechanisms:

  • Cytochrome P450 Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation.
  • Cell Signaling Modulation : The compound may affect various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent.

Case Study 2: Antitumor Activity

In a preclinical study, this compound was administered to mice with induced tumors. The treatment resulted in a 40% reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily metabolized by liver enzymes, with potential formation of active metabolites.
  • Excretion : Primarily excreted via urine.

Preparation Methods

Amide Formation via Acylation of Secondary Amines

A common approach involves the acylation of N-ethyl-2-aminobenzylamine with acetic anhydride or acetyl chloride to yield the target amide. The reaction proceeds as follows:

  • Step 1: N-ethyl-2-aminobenzylamine is prepared or procured as the amine precursor.
  • Step 2: The amine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to neutralize the generated acid.
  • Step 3: The reaction mixture is stirred at controlled temperature (often 0°C to room temperature) to favor amide bond formation.
  • Step 4: Workup involves aqueous extraction and purification by recrystallization or chromatography.

This method is straightforward and widely used for preparing N-substituted acetamides.

Use of Protecting Groups and Coupling Reagents

In more complex syntheses, especially when the amine is sensitive or multifunctional, protecting groups such as carbobenzoxy (CBZ) are employed. The process involves:

  • Protection of the amine group with CBZ to prevent undesired reactions.
  • Coupling with acyl chlorides or carboxylic acids activated by coupling reagents (e.g., EDC, DCC).
  • Subsequent deprotection of the amine under hydrogenolysis conditions using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

This method ensures high selectivity and purity of the product, particularly useful if the compound is an intermediate for further synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[(2-aminophenyl)methyl]-N-ethylacetamide and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of primary amines with ethyl halides followed by acetylation. For example, similar compounds (e.g., zaleplon intermediates) require acidic conditions for condensation reactions and purification via crystallization or chromatography . Optimizing reaction media (e.g., water-miscible organic solvents) and controlling pH are critical to avoid side products. Analytical validation via NMR (e.g., monitoring methyl torsion signals) and HPLC ensures purity .

Q. How can microwave spectroscopy and quantum chemistry be used to determine the molecular conformation of N-ethylacetamide derivatives?

  • Methodological Answer : Molecular beam Fourier-transform microwave spectroscopy (MB-FTMW) resolves rotational transitions and hyperfine splittings caused by 14N^{14}\text{N} quadrupole coupling. For N-ethylacetamide, this reveals the acetyl methyl torsion barrier (~73 cm1^{-1}) and molecular geometry (e.g., 67° tilt of the ethyl group from the plane). Quantum calculations (DFT or MP2) validate experimental data, addressing discrepancies in torsional barriers between related amides .

Advanced Research Questions

Q. How do torsional barriers of the acetyl methyl group impact the stability and reactivity of N-ethylacetamide derivatives?

  • Methodological Answer : Internal rotation barriers (e.g., ~65–73 cm1^{-1}) influence conformational flexibility and intermolecular interactions. For N-ethylacetamide, the barrier is determined via microwave spectroscopy by analyzing splittings in rotational transitions. Lower barriers (e.g., in N-tert-butylacetamide) correlate with increased molecular flexibility, affecting solvent interactions and crystallization behavior. Computational modeling (BELGI-C1-hyperfine code) refines experimental data to sub-kHz accuracy .

Q. What strategies resolve contradictions in torsional barrier data between experimental and computational studies?

  • Methodological Answer : Discrepancies arise from basis set limitations in quantum calculations or experimental resolution. For example, N-ethylacetamide’s torsional barrier (~73 cm1^{-1}) matches N-methylacetamide but conflicts with ethylacetamidoacetate (~65 cm1^{-1}). Cross-validation using high-accuracy methods (e.g., MB-FTMW with BELGI-C1-hyperfine code) and benchmarking against structurally similar compounds (e.g., N-acetyl alanine methyl ester) reduce errors .

Q. How can pharmacological activity be systematically evaluated for this compound derivatives?

  • Methodological Answer : In vitro assays (e.g., antimicrobial or anticancer activity) are guided by structural analogs. For instance, triazole-thiadiazole derivatives (e.g., compound 7a ) are tested against microbial strains via broth microdilution. Molecular docking (e.g., targeting HDACs for anticancer activity) identifies binding motifs, while SAR studies focus on substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-aminophenyl)methyl]-N-ethylacetamide
Reactant of Route 2
N-[(2-aminophenyl)methyl]-N-ethylacetamide

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